Fmoc-Asp-OAll is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Asp-OAll serves as the Fmoc-protected and allyl ester-activated form of the amino acid aspartic acid.
The Fmoc group acts as a temporary protecting group for the amino group of aspartic acid during the stepwise addition of amino acids in the peptide chain. This allows for the selective deprotection and coupling of subsequent amino acids in the desired sequence [].
The allyl ester group on the C-terminus of Fmoc-Asp-OAll acts as an activating group that facilitates the formation of the peptide bond with the next amino acid in the chain. This activation allows for efficient coupling and chain elongation during SPPS [].
Fmoc-Asp-OAll is used in various scientific research applications related to peptide synthesis, including:
Fmoc-Aspartic Acid Beta-Allyl Ester, commonly referred to as Fmoc-Asp-OAll, is a synthetic amino acid derivative characterized by its unique structure that includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and an allyl ester on the side chain of aspartic acid. Its chemical formula is , and it has a molecular weight of 395.4 g/mol. This compound is particularly valued in peptide synthesis due to its orthogonal protection strategy, allowing for selective modifications during the synthesis process .
Fmoc-Asp-OAll itself doesn't have a specific mechanism of action. Its significance lies in its role as a protected amino acid building block during peptide synthesis. The Fmoc and allyl ester groups act as temporary protecting groups, allowing for the controlled addition of aspartic acid into a desired peptide sequence.
Fmoc-Asp-OAll is likely not acutely toxic but should be handled with standard laboratory precautions like wearing gloves and working in a fume hood. Specific safety data sheets (SDS) from suppliers should be consulted for detailed information [, ]. Organic solvents used during peptide synthesis with Fmoc-Asp-OAll can be flammable and require proper handling procedures.
The synthesis of Fmoc-Asp-OAll typically involves several steps:
Fmoc-Asp-OAll is primarily used in:
Several compounds are structurally similar to Fmoc-Asp-OAll, each with unique characteristics:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-L-Aspartic Acid | Contains Fmoc protecting group on L-aspartic acid | Commonly used in standard peptide synthesis |
Fmoc-D-Aspartic Acid | Contains Fmoc protecting group on D-aspartic acid | Used for studying stereochemistry effects |
Fmoc-L-Glutamic Acid | Similar structure but with a longer side chain | Important for studying glutamate receptors |
Fmoc-L-Tyrosine | Contains hydroxyl group on aromatic ring | Useful for studying phosphorylation effects |
Fmoc-Asp-OAll stands out due to its specific beta-allyl ester modification, which allows for unique reactivity patterns not found in other common amino acids or derivatives .